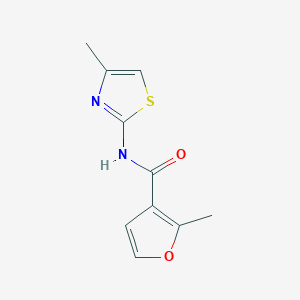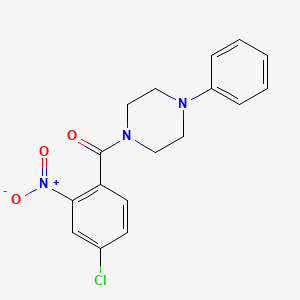
2,5-dimethyl-4-(4-nitrobenzyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-4-(4-nitrobenzyl)pyridine, also known as DMNB, is a chemical compound that has been used extensively in scientific research. It is a member of the pyridine family of compounds and has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
2,5-dimethyl-4-(4-nitrobenzyl)pyridine acts as a chelator for metal ions, binding to them and causing a change in its fluorescent properties. It has also been shown to induce oxidative stress in cells, leading to cell death in certain cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dimethyl-4-(4-nitrobenzyl)pyridine in lab experiments is its high sensitivity and selectivity for metal ions. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.
Orientations Futures
There are many potential future directions for research involving 2,5-dimethyl-4-(4-nitrobenzyl)pyridine. One area of interest is the development of new fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the potential use of this compound as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to new therapeutic applications.
Méthodes De Synthèse
2,5-dimethyl-4-(4-nitrobenzyl)pyridine can be synthesized by several methods, including the reaction of 2,5-dimethylpyridine with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,5-dimethylpyridine with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
2,5-dimethyl-4-(4-nitrobenzyl)pyridine has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
2,5-dimethyl-4-[(4-nitrophenyl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-9-15-11(2)7-13(10)8-12-3-5-14(6-4-12)16(17)18/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPCQBQMMCCPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)

![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)




![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)

![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
